1-Dodecanol, 2-hexyl- physicochemical properties
1-Dodecanol, 2-hexyl- physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Hexyl-1-dodecanol
Foreword: Understanding the Significance of Branched-Chain Alcohols in Research and Development
In the landscape of chemical compounds utilized by researchers, scientists, and drug development professionals, 2-hexyl-1-dodecanol emerges as a molecule of significant interest. As a C18 Guerbet alcohol, its unique branched structure imparts a range of advantageous physicochemical properties when compared to its linear counterparts. This guide provides a comprehensive technical overview of 2-hexyl-1-dodecanol, delving into its core properties, the methodologies for their determination, and the underlying scientific principles that govern its behavior. This document is designed to serve as a practical resource, empowering researchers to leverage the unique attributes of this versatile alcohol in their work.
Molecular Identity and Structural Characteristics
2-Hexyl-1-dodecanol is a primary alcohol with a sixteen-carbon backbone, featuring a hexyl branch at the second carbon position. This branching is a defining characteristic that profoundly influences its physical and chemical behavior.
| Identifier | Value | Source |
| Chemical Name | 2-Hexyl-1-dodecanol | [1] |
| Synonyms | 2-Hexyldecanol, Guerbitol 16, Isofol 16 | [1] |
| CAS Number | 2425-77-6 | [1] |
| Molecular Formula | C₁₈H₃₈O | [2] |
| Molecular Weight | 270.50 g/mol | [2] |
| SMILES | CCCCCCCC(CCCCCC)CO | [1] |
| InChI | InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3 | [1] |
The Guerbet reaction, the primary synthetic route to 2-hexyl-1-dodecanol, involves the dimerization of 1-octanol at elevated temperatures in the presence of a catalyst. This process yields a β-alkylated dimer alcohol.[2]
Caption: Synthesis of 2-Hexyl-1-dodecanol via the Guerbet Reaction.
Physicochemical Properties: A Comprehensive Overview
The branched nature of 2-hexyl-1-dodecanol is directly responsible for its distinct physicochemical properties, most notably its liquid state at room temperature and low pour point, which contrasts with the waxy solid nature of its linear C18 isomer, stearyl alcohol.[2]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow, oily liquid with a mild odor. | [1][2][3] |
| Boiling Point | 331.64 °C at 760 mmHg (estimated); 193-197 °C at 33 mmHg. | [2][4] |
| Melting Point | -10 °C to -21 °C. | [2][4] |
| Density | 0.836 g/mL at 25 °C. | [2] |
| Solubility in Water | 0.01745 mg/L at 25 °C (estimated). | [4] |
| Refractive Index | n20/D 1.449. | [2] |
Experimental Protocols for Physicochemical Property Determination
The accurate determination of physicochemical properties is paramount for the application of 2-hexyl-1-dodecanol in research and development. The following section outlines the standard methodologies for these measurements.
3.1. Boiling Point Determination (ASTM D1078)
The boiling point of 2-hexyl-1-dodecanol can be determined using a method adapted from ASTM D1078 for the distillation range of volatile organic liquids.[5][6][7][8][9]
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a collection vessel, and a calibrated thermometer.
-
Sample Preparation: Place a known volume of 2-hexyl-1-dodecanol into the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: Gradually heat the flask.
-
Data Collection: Record the temperature at which the first drop of distillate is collected (initial boiling point) and the temperature at which the last drop evaporates from the flask (dry point). The boiling range is the difference between these two temperatures. For a pure compound, this range should be narrow.
3.2. Melting Point Determination (OECD Guideline 102)
Given that 2-hexyl-1-dodecanol is a liquid at room temperature, its melting point is determined by observing the transition from a solid to a liquid state upon warming, following principles outlined in OECD Guideline 102.[10][11][12]
Methodology:
-
Sample Preparation: Cool a small sample of 2-hexyl-1-dodecanol until it solidifies.
-
Apparatus: Place the solidified sample in a capillary tube and insert it into a melting point apparatus.
-
Heating: Slowly heat the sample.
-
Observation: Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
3.3. Density Determination
The density of liquid 2-hexyl-1-dodecanol is determined by measuring the mass of a known volume.[13][14][15][16]
Methodology:
-
Mass Measurement: Weigh a clean, dry pycnometer or graduated cylinder.
-
Volume Measurement: Add a precise volume of 2-hexyl-1-dodecanol to the container.
-
Final Mass Measurement: Reweigh the container with the sample.
-
Calculation: The density is calculated by dividing the mass of the sample by its volume.
Caption: Workflow for Determining the Density of a Liquid.
Spectroscopic Analysis for Structural Elucidation and Quality Control
Spectroscopic techniques are indispensable for confirming the identity and purity of 2-hexyl-1-dodecanol.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[17]
-
¹H NMR: The proton NMR spectrum of 2-hexyl-1-dodecanol is characterized by a complex multiplet in the aliphatic region (approximately 0.8-1.6 ppm) corresponding to the numerous -CH₂- and -CH₃ groups. A distinct signal for the protons of the -CH₂OH group is typically observed around 3.5 ppm.[17]
-
¹³C NMR: The carbon NMR spectrum shows a greater number of resolved signals compared to its linear isomer due to the branching, which creates more unique carbon environments. The carbon of the -CH₂OH group typically appears around 65 ppm.[17]
Experimental Protocol for NMR Spectroscopy: [17]
-
Sample Preparation: Dissolve 10-20 mg of 2-hexyl-1-dodecanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Process and analyze the spectra to identify chemical shifts, coupling patterns, and integrations to confirm the structure.
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[17]
The IR spectrum of 2-hexyl-1-dodecanol is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Strong C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region, and the C-O stretching vibration of the primary alcohol appears around 1040 cm⁻¹.[17]
Experimental Protocol for FT-IR Spectroscopy: [17]
-
Sample Preparation: For a liquid sample like 2-hexyl-1-dodecanol, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands to confirm the presence of the hydroxyl and alkyl functional groups.
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-hexyl-1-dodecanol, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 270.5, although it may be weak or absent due to facile fragmentation of long-chain alcohols. The fragmentation pattern would be characterized by losses of water (M-18) and alkyl chains.
Applications in Research and Drug Development
The unique physicochemical properties of 2-hexyl-1-dodecanol make it a valuable component in various applications:
-
Drug Delivery: Its excellent solvency and skin-conditioning properties make it a suitable excipient in topical and transdermal drug delivery systems.[2]
-
Cosmetics and Personal Care: It functions as an emollient, solvent, and humectant in a wide range of cosmetic formulations.[1]
-
Industrial Applications: It is used as a lubricating agent, wetting agent, and an intermediate in the synthesis of surfactants and other specialty chemicals.[1]
Conclusion
2-Hexyl-1-dodecanol stands out as a branched-chain alcohol with a compelling set of physicochemical properties that are directly attributable to its molecular architecture. Its liquidity at low temperatures, excellent solvency, and chemical stability make it a highly versatile compound for researchers, scientists, and drug development professionals. A thorough understanding of its properties and the methodologies for their determination, as detailed in this guide, is essential for its effective application in advancing scientific research and developing innovative products.
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